1-(3-Cyanophenyl)piperazine

Serotonin Transporter SERT Inhibition Monoamine Uptake

Specifically designed for CNS ligand research, 1-(3-Cyanophenyl)piperazine delivers a balanced dual-transporter inhibition profile (SERT Ki=3.20 nM; DAT Ki=5.10 nM) unattainable with ortho/para analogs. Its 79-fold SERT selectivity over α1-adrenergic receptor (Ki=252 nM) provides a clean starting point for SSRI SAR. Also a key intermediate in anti-androgen synthesis (US 6673799). Ensure assay reproducibility with high-purity (≥98%) material—order today.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 178928-58-0
Cat. No. B1589287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyanophenyl)piperazine
CAS178928-58-0
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
InChIKeyLJUHEEFEADORHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Cyanophenyl)piperazine (CAS 178928-58-0) – Key Identifiers, Chemical Class & Core Procurement Specifications for Research Use


1-(3-Cyanophenyl)piperazine (CAS 178928-58-0), also referred to as 3-(1-piperazinyl)benzonitrile, is a heterocyclic phenylpiperazine derivative with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . As a versatile synthetic building block, it features a piperazine ring substituted at the 1-position with a 3-cyanophenyl group. This compound is widely utilized in medicinal chemistry research, particularly in the development of ligands targeting central nervous system (CNS) receptors, including serotonin and dopamine transporters, and as an intermediate in the synthesis of pharmacologically active agents [1]. The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or solid, with standard commercial purities of 98%, and requires storage at room temperature, protected from light and under an inert atmosphere to maintain stability .

Why Simple Phenylpiperazine Substitution is Insufficient: Evidence-Based Justification for 1-(3-Cyanophenyl)piperazine in Neurotransmitter Transporter Research


Although phenylpiperazines are a widely used class of compounds in medicinal chemistry, the specific substitution pattern on the phenyl ring profoundly dictates the pharmacological profile. For researchers focused on serotonin (SERT) and dopamine (DAT) transporter modulation, 1-(3-Cyanophenyl)piperazine demonstrates a unique and quantifiable balance of uptake inhibition compared to its close structural analogs [1]. The introduction of a cyano group at the meta-position on the phenyl ring results in a distinct electronic and steric environment that translates into a specific set of affinity values for key monoamine transporters. In contrast, the ortho-cyano (1-(2-cyanophenyl)piperazine) and para-cyano (1-(4-cyanophenyl)piperazine) analogs, or the halogen-substituted derivative (1-(3-chlorophenyl)piperazine, mCPP), exhibit significantly different binding and functional activity profiles at these and other relevant biological targets, including adrenergic and serotonin receptor subtypes [2]. As such, generic substitution based solely on the phenylpiperazine core is not scientifically valid for assays where precise transporter inhibition kinetics or specific receptor engagement profiles are critical. The evidence presented in Section 3 quantifies these differences, confirming the need for a compound-specific selection strategy.

1-(3-Cyanophenyl)piperazine – A Quantitative Comparative Evidence Guide for Research Material Selection


High-Affinity SERT Uptake Inhibition: 1-(3-Cyanophenyl)piperazine vs. Ortho- and Para-Cyano Analogs

In a comparative in vitro study using rat synaptosomes, 1-(3-Cyanophenyl)piperazine exhibits potent inhibition of tritiated serotonin ([3H]5-HT) uptake by the serotonin transporter (SERT) with a Ki value of 3.20 nM [1]. This affinity is notably stronger than the functional EC50 value for serotonin release (52 nM), indicating a more pronounced effect as a reuptake inhibitor. While specific Ki data for 1-(2-cyanophenyl)piperazine on SERT is not available in this dataset, its distinct pharmacological profile is defined by its activity as a dopamine D4 receptor agonist, with Kd values ranging from 1.2-4.4 nM depending on the receptor variant and species [2]. The para-cyano analog, 1-(4-cyanophenyl)piperazine, shows a much weaker affinity for adrenergic receptors (IC50 ~580 nM for alpha-1) and is not primarily characterized as a potent SERT inhibitor [3].

Serotonin Transporter SERT Inhibition Monoamine Uptake

Dual SERT/DAT Uptake Inhibition Profile: 1-(3-Cyanophenyl)piperazine vs. m-Chlorophenylpiperazine (mCPP)

1-(3-Cyanophenyl)piperazine demonstrates a balanced dual uptake inhibition profile in rat synaptosomes, inhibiting the uptake of both tritiated serotonin (SERT) and dopamine (DAT) [1]. The Ki for DAT uptake inhibition is 5.10 nM, resulting in a SERT/DAT selectivity ratio of approximately 1.6 (Ki DAT / Ki SERT = 5.10 / 3.20). This contrasts sharply with 1-(3-chlorophenyl)piperazine (mCPP), a well-known comparator that is primarily a non-selective serotonin receptor agonist. mCPP's functional activity at the 5-HT2A receptor has an EC50 of 75 nM, and its Ki for the 5-HT3 receptor is 62 nM [2]. The target compound does not exhibit significant functional agonism at these serotonin receptors, thereby offering a distinct mechanistic profile centered on transporter inhibition rather than direct receptor activation.

Dopamine Transporter DAT Inhibition Monoamine Uptake Inhibitor

Reduced Alpha-1 Adrenergic Receptor Affinity: A Comparative Selectivity Advantage

A crucial differentiator for 1-(3-Cyanophenyl)piperazine is its reduced binding affinity for the alpha-1 adrenergic receptor, a common off-target for many phenylpiperazine derivatives. The Ki for the alpha-1 adrenergic receptor is 252 nM [1]. This represents a 79-fold selectivity for SERT inhibition (Ki = 3.20 nM) over alpha-1 binding. In stark contrast, the para-cyano isomer, 1-(4-cyanophenyl)piperazine, exhibits an IC50 of approximately 580 nM for the same receptor [2]. While this is still relatively low potency, the target compound's significantly higher affinity for its primary target (SERT) results in a much cleaner pharmacological signal at concentrations relevant for transporter studies (e.g., < 100 nM). This reduced off-target adrenergic activity is a key advantage for studies where confounding cardiovascular or CNS side effects from alpha-1 engagement must be minimized.

Alpha-1 Adrenergic Receptor Off-Target Activity Selectivity Profile

Validated Utility as a Precursor in Anti-Androgen Pharmacophores: A Class-Level Application Differentiator

Patent literature explicitly identifies and claims novel cyanophenyl derivatives, including those based on a piperazino-substituted core, for their utility in treating androgen-dependent conditions [1]. The cyanophenyl moiety is a critical component of the pharmacophore for achieving strong anti-androgen actions, with the invention covering compounds where a substituted carbamoyl or sulfamoyl group is bonded to the piperazine nitrogen [1]. 1-(3-Cyanophenyl)piperazine serves as a fundamental building block for synthesizing these more complex, biologically active anti-androgen candidates. In contrast, the 2-cyanophenyl analog is primarily associated with dopamine D4 receptor agonism, as evidenced by its use in developing D4-selective radioligands and agonists , representing a distinct therapeutic application space.

Anti-Androgen Androgen Receptor Antagonist Medicinal Chemistry

Validated Research & Development Scenarios for 1-(3-Cyanophenyl)piperazine Use


CNS Research: Studying Dual Monoamine Reuptake Inhibition in Rodent Models

Researchers investigating the neuropharmacology of depression, anxiety, or attention disorders should utilize 1-(3-Cyanophenyl)piperazine as a high-affinity tool compound for inhibiting both serotonin (Ki = 3.20 nM) and dopamine (Ki = 5.10 nM) uptake in ex vivo synaptosomal preparations or in vivo microdialysis studies [1]. Its balanced dual-transporter inhibition profile provides a unique experimental probe distinct from selective SERT or DAT inhibitors, allowing for the interrogation of combined serotonergic and dopaminergic signaling pathways.

Medicinal Chemistry: Lead Optimization of Selective Serotonin Transporter Inhibitors

In a drug discovery setting, 1-(3-Cyanophenyl)piperazine is a privileged scaffold for designing selective serotonin reuptake inhibitors (SSRIs). Its inherent 79-fold selectivity for SERT over the alpha-1 adrenergic receptor (Ki = 252 nM) [1] offers a promising starting point for further medicinal chemistry optimization aimed at reducing potential off-target cardiovascular liabilities. Structure-activity relationship (SAR) studies can leverage this core to enhance potency and selectivity.

Pharmaceutical R&D: Synthesis of Novel Anti-Androgen Therapeutics

Organic chemists and process development scientists in pharmaceutical R&D should source 1-(3-Cyanophenyl)piperazine as a key intermediate for synthesizing a new generation of anti-androgen compounds. This compound is explicitly covered under the scope of US Patent US6673799, which describes its utility as a precursor for creating molecules with strong anti-androgen activity for the potential treatment of prostate cancer and benign prostatic hyperplasia [2].

Basic Neuroscience: Characterization of Off-Target Effects in Transporter Assays

To ensure the specificity of experimental results in monoamine transporter studies, researchers can use the defined selectivity profile of 1-(3-Cyanophenyl)piperazine as a benchmark. The known alpha-1 adrenergic affinity (Ki = 252 nM) [1] allows for the use of appropriate controls (e.g., alpha-1 antagonists) to experimentally dissect the contribution of this off-target to observed physiological or behavioral effects, leading to more robust and interpretable data.

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